molecular formula C7H15Cl2N3 B2998790 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride CAS No. 1423034-32-5

3-(5-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride

Cat. No.: B2998790
CAS No.: 1423034-32-5
M. Wt: 212.12
InChI Key: FSEZJBQVBOCXND-UHFFFAOYSA-N
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Description

3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine typically involves the reaction of 5-methyl-1H-imidazole with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the carbon attached to the chlorine atom, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The reaction is usually carried out in a solvent like dimethylformamide or dimethyl sulfoxide, and the product is purified through crystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the imidazole ring is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to its reduced form, altering its electronic properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

    1-(3-Aminopropyl)imidazole: This compound has a similar structure but lacks the methyl group on the imidazole ring.

    3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine: This compound has a methyl group at a different position on the imidazole ring.

Uniqueness: 3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

3-(5-methylimidazol-1-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-7-5-9-6-10(7)4-2-3-8;;/h5-6H,2-4,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEZJBQVBOCXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN1CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423034-32-5
Record name 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride
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